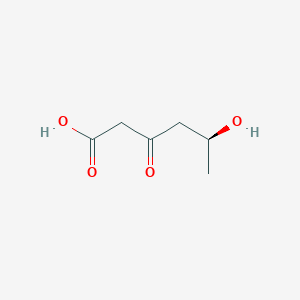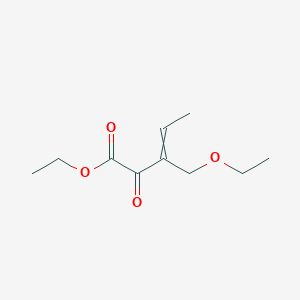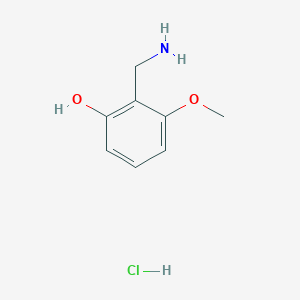
2-(Aminomethyl)-3-methoxyphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3-methoxyphenol;hydrochloride is a chemical compound that features an aminomethyl group attached to a methoxyphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-methoxyphenol;hydrochloride typically involves the reaction of 3-methoxyphenol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-methoxyphenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(Aminomethyl)-3-methoxyphenol;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-methoxyphenol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with proteins, affecting their function. The methoxyphenol structure can participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)phenol
- 3-Methoxyphenol
- 2-(Aminomethyl)-4-methoxyphenol
Uniqueness
2-(Aminomethyl)-3-methoxyphenol;hydrochloride is unique due to the specific positioning of the aminomethyl and methoxy groups on the phenol ring. This unique structure allows it to interact differently with biological molecules compared to its analogs, making it valuable in specific applications .
Properties
CAS No. |
820973-51-1 |
|---|---|
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
2-(aminomethyl)-3-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-8-4-2-3-7(10)6(8)5-9;/h2-4,10H,5,9H2,1H3;1H |
InChI Key |
XGORHDHFQLUKEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


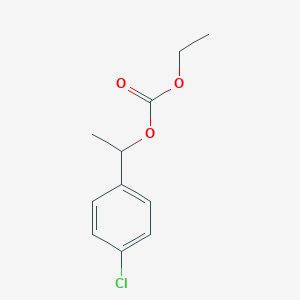
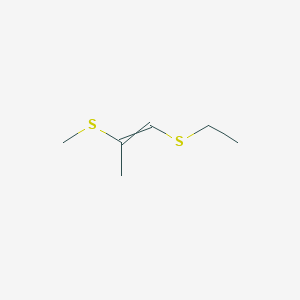
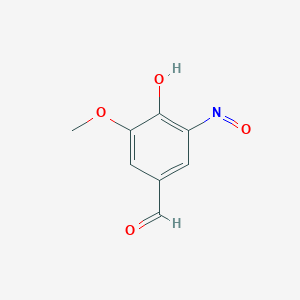
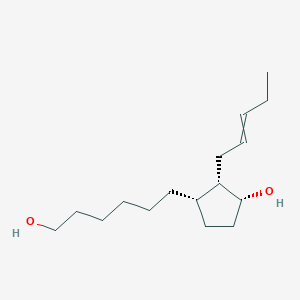
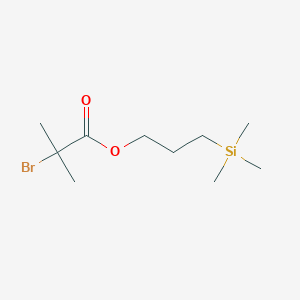
![4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline](/img/structure/B12539110.png)

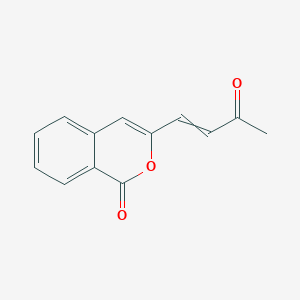
![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)

![Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride](/img/structure/B12539142.png)
![Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B12539145.png)
